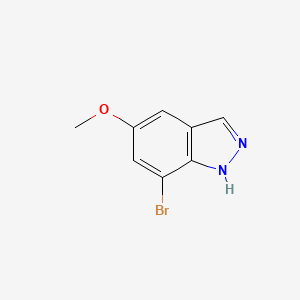
7-bromo-5-methoxy-1H-indazole
Overview
Description
“7-bromo-5-methoxy-1H-indazole” is a chemical compound with the molecular formula C8H7BrN2O . It is a solid substance with a molecular weight of 227.06 .
Synthesis Analysis
The synthesis of indazoles, including “this compound”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The linear formula of “this compound” is C8H7BrN2O . The exact mass is 225.974167 .
Chemical Reactions Analysis
The synthesis of indazoles involves various chemical reactions. For instance, a Cu (OAc) 2 -catalyzed synthesis of 1 H -indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .
Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 227.058 , a density of 1.7±0.1 g/cm3 , and a boiling point of 360.9±22.0 °C at 760 mmHg . The flash point is 172.1±22.3 °C .
Scientific Research Applications
Indazole Derivatives and Their Therapeutic Applications
Indazole derivatives, including those similar to 7-bromo-5-methoxy-1H-indazole, have been identified for their wide range of biological activities, indicating a significant pharmacological importance. These derivatives show promise in anticancer and anti-inflammatory therapies, as well as potential applications in treating disorders involving protein kinases and neurodegeneration. The defined mechanisms of action of these compounds suggest the possibility of developing new molecules with both biological and therapeutic properties (Denya, Malan, & Joubert, 2018).
Chemistry and Biology of Indazoles
Research on indazoles, including structures related to this compound, has highlighted their significance in medicinal chemistry due to their antibacterial, anticancer, antioxidant, anti-inflammatory, antidiabetic, antiviral, antiproliferative, antituberculosis, and antipsychotic activities. These compounds are essential in both natural products and synthetic chemistry, offering a foundation for developing novel drugs (Ali, Dar, Pradhan, & Farooqui, 2013).
Novel Synthesis Approaches
Innovative synthetic methodologies for creating indazole-based compounds, akin to this compound, have been reviewed, focusing on their application in pharmaceuticals, especially proton pump inhibitors. These methodologies offer insights into developing new therapeutic agents with improved efficacy and reduced impurities (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Transition-Metal-Catalyzed Synthesis
The transition-metal-catalyzed C–H activation/annulation sequence has emerged as a valuable strategy for constructing functionalized indazole derivatives, like this compound, enhancing their medicinal applicability, functional diversity, and structural complexity. This approach is anticipated to provide practical guidance for researchers interested in indazole synthesis (Shiri, Roosta, Dehaen, & Amani, 2022).
Biological Features of Triazole Derivatives
Triazole derivatives, related by their heterocyclic nature to indazoles, show antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The ongoing research into triazole synthesis reflects the broader interest in heterocyclic compounds for developing new therapeutic agents (Ohloblina, 2022).
Safety and Hazards
“7-bromo-5-methoxy-1H-indazole” is classified under GHS07 for safety . The signal word is “Warning” and the hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
7-Bromo-5-methoxy-1H-indazole is a derivative of indazole, a heterocyclic aromatic organic compound . Indazole derivatives have been found to bind with high affinity to multiple receptors , indicating that they may have multiple targets of action.
Mode of Action
Indazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indazole derivatives, including this compound, may interact with their targets to modulate these biological processes.
Biochemical Pathways
Given the wide range of biological activities associated with indazole derivatives , it is likely that this compound affects multiple biochemical pathways.
Pharmacokinetics
The compound’s physicochemical properties, such as its molecular weight and lipophilicity, suggest that it may have good bioavailability .
Result of Action
Given the wide range of biological activities associated with indazole derivatives , it is likely that this compound has multiple effects at the molecular and cellular levels.
properties
IUPAC Name |
7-bromo-5-methoxy-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-6-2-5-4-10-11-8(5)7(9)3-6/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUFAKBMMGNXDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)Br)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20727080 | |
| Record name | 7-Bromo-5-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20727080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1100214-10-5 | |
| Record name | 7-Bromo-5-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20727080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


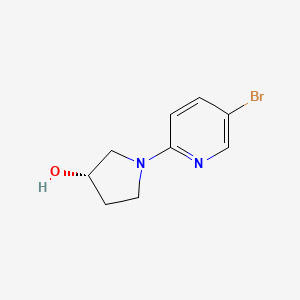

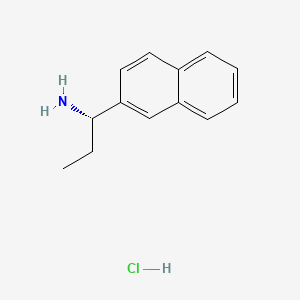
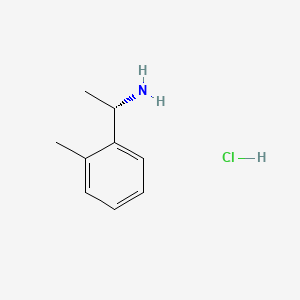
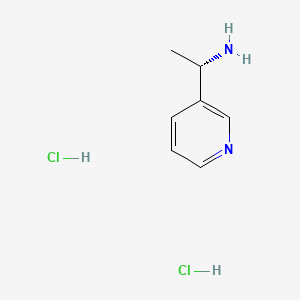

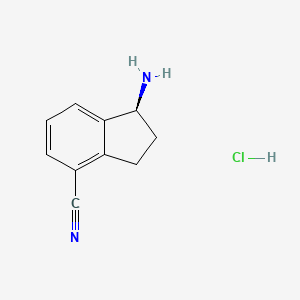
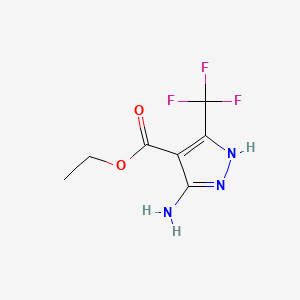




![Methyl 2-[1-(3,4-dichlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B591976.png)